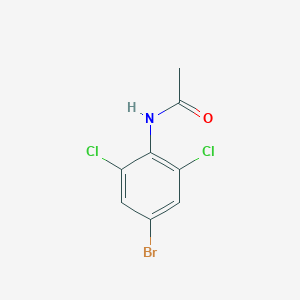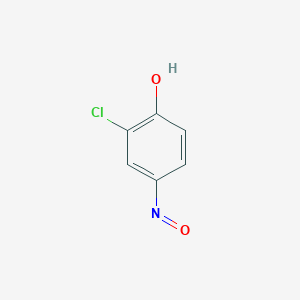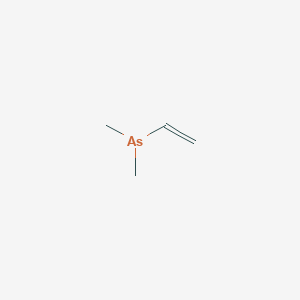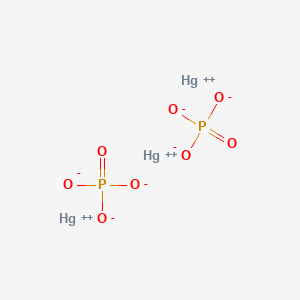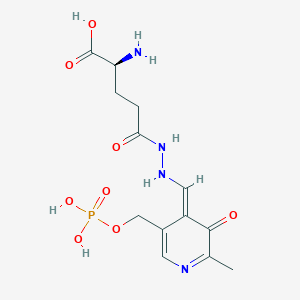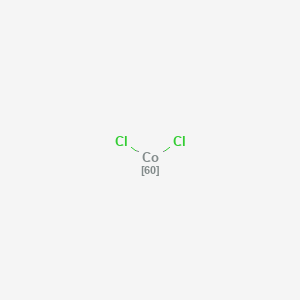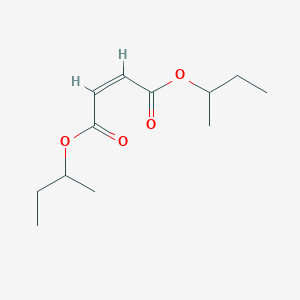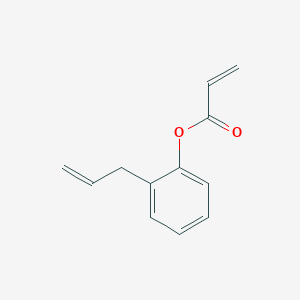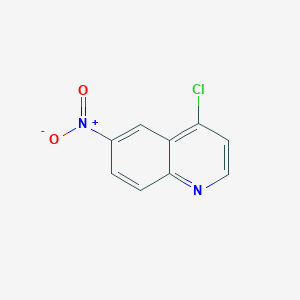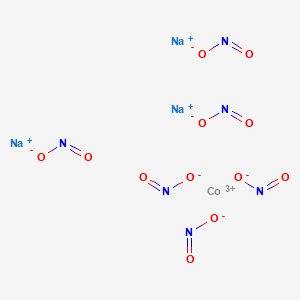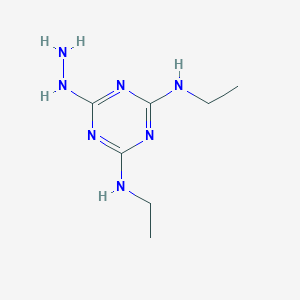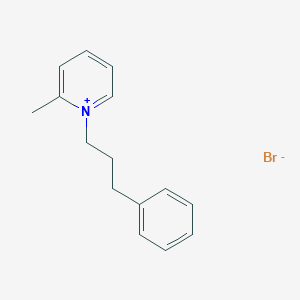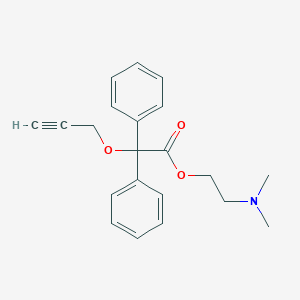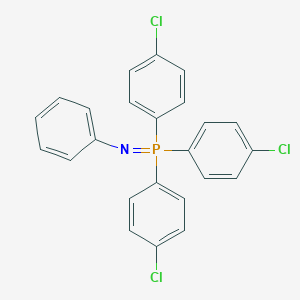
Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-, also known as PCPPI, is a highly reactive and versatile compound used in various scientific research applications. This chemical is synthesized through a complex process that involves the use of various reagents and reaction conditions. PCPPI exhibits unique biochemical and physiological effects, making it an important tool in the field of chemistry and biology.
Applications De Recherche Scientifique
Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is widely used in scientific research due to its unique properties. It is used as a catalyst in various chemical reactions, including polymerization, oxidation, and reduction reactions. Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is also used in the synthesis of various organic compounds, such as heterocycles, amino acids, and peptides. Additionally, Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is used in the preparation of metal complexes and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is not fully understood, but it is believed to involve the transfer of electrons between the phosphorus and nitrogen atoms. Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is a strong electron acceptor, and it can react with various nucleophiles, including amines, alcohols, and thiols. The reactivity of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- makes it an important tool in the study of chemical reactions and mechanisms.
Effets Biochimiques Et Physiologiques
Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- exhibits unique biochemical and physiological effects, making it an important tool in the field of biology. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- in lab experiments include its high reactivity and versatility. Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- can be used in various chemical reactions, and it can be easily synthesized from readily available reagents. However, the high reactivity of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- also poses a challenge, as it requires careful handling and storage to prevent decomposition or reaction with other compounds.
Orientations Futures
There are many potential future directions for the study of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-. One area of research is the development of new synthetic methods for Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- and its derivatives. Additionally, the study of the mechanism of action of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- and its effects on various biological systems is an important area of research. Finally, the potential applications of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- in drug discovery and development are an exciting area of research, with the potential to lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- involves the reaction of tris(p-chlorophenyl)phosphine with N-phenylisocyanate in the presence of a base. The reaction produces Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- as a white solid that is highly reactive and sensitive to air and moisture. The synthesis process requires careful handling and strict adherence to safety protocols due to the high reactivity of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-.
Propriétés
Numéro CAS |
14796-92-0 |
|---|---|
Nom du produit |
Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- |
Formule moléculaire |
C24H17Cl3NP |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
tris(4-chlorophenyl)-phenylimino-λ5-phosphane |
InChI |
InChI=1S/C24H17Cl3NP/c25-18-6-12-22(13-7-18)29(23-14-8-19(26)9-15-23,24-16-10-20(27)11-17-24)28-21-4-2-1-3-5-21/h1-17H |
Clé InChI |
GRQYIMKVDZBQTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=P(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)N=P(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Synonymes |
N-Phenyltris(p-chlorophenyl)phosphine imide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



